molecular formula C12H17NO B6353207 Benzyl(ethyl)(oxiran-2-ylmethyl)amine CAS No. 52143-57-4

Benzyl(ethyl)(oxiran-2-ylmethyl)amine

Cat. No.: B6353207
CAS No.: 52143-57-4
M. Wt: 191.27 g/mol
InChI Key: MAAOLBTXWUVDPE-UHFFFAOYSA-N
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Description

Benzyl(ethyl)(oxiran-2-ylmethyl)amine: is an organic compound with the molecular formula C12H17NO. It is characterized by the presence of a benzyl group, an ethyl group, and an oxirane (epoxide) ring attached to an amine. This compound is of interest due to its unique structure, which allows it to participate in various chemical reactions and applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl(ethyl)(oxiran-2-ylmethyl)amine typically involves the reaction of an epoxide with an amine. One common method is the ring-opening reaction of an epoxide with benzylamine in the presence of a catalyst or under specific conditions to yield the desired product. For example, a metal- and solvent-free acetic acid-mediated ring-opening reaction can be employed to achieve high yields with excellent regioselectivity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often using continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: Benzyl(ethyl)(oxiran-2-ylmethyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

Chemistry: In chemistry, Benzyl(ethyl)(oxiran-2-ylmethyl)amine is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows it to participate in various organic reactions, making it valuable in synthetic organic chemistry.

Biology: In biological research, this compound can be used to study the effects of epoxide-containing molecules on biological systems. It may also serve as a building block for the synthesis of biologically active compounds.

Medicine: In medicine, this compound may be explored for its potential therapeutic properties. Its ability to interact with biological molecules makes it a candidate for drug development and medicinal chemistry research.

Industry: In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its reactivity and versatility make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of Benzyl(ethyl)(oxiran-2-ylmethyl)amine involves its interaction with molecular targets through its amine and epoxide functional groups. The epoxide ring can undergo nucleophilic attack, leading to ring-opening and the formation of new bonds. This reactivity allows the compound to participate in various biochemical pathways and reactions.

Comparison with Similar Compounds

    Benzylamine: Similar in structure but lacks the ethyl and oxirane groups.

    Ethylamine: Contains the ethyl group but lacks the benzyl and oxirane groups.

    Oxirane: Contains the epoxide ring but lacks the benzyl and ethyl groups.

Uniqueness: Benzyl(ethyl)(oxiran-2-ylmethyl)amine is unique due to the combination of its benzyl, ethyl, and oxirane groups. This combination allows it to participate in a wider range of chemical reactions and applications compared to its similar compounds.

Biological Activity

Benzyl(ethyl)(oxiran-2-ylmethyl)amine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from various research findings.

Synthesis and Structural Characteristics

This compound can be synthesized through several methods involving the reaction of benzylamine derivatives with epoxide compounds. The oxirane ring in the structure plays a crucial role in the reactivity and biological activity of the compound.

Key Synthetic Pathways

  • Nucleophilic Substitution: The oxirane ring can be opened by nucleophilic attack from amines, leading to the formation of various amine derivatives.
  • Microwave-Assisted Synthesis: This method has been employed to enhance yields and reduce reaction times when synthesizing quaternary ammonium salts from tertiary amines derived from this compound .

Biological Activities

The biological activities of this compound have been evaluated primarily in terms of its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are significant in neurodegenerative diseases like Alzheimer's.

Enzyme Inhibition Studies

  • Acetylcholinesterase (AChE): AChE plays a critical role in the hydrolysis of acetylcholine in the synaptic cleft. Compounds with AChE inhibitory activity can potentially enhance cholinergic transmission, which is beneficial in treating Alzheimer's disease.
  • Butyrylcholinesterase (BuChE): Similar to AChE, BuChE is involved in the hydrolysis of choline esters but has a broader substrate specificity. Inhibitors of BuChE are also being investigated for their potential therapeutic effects.

Table 1: Inhibitory Activity of this compound Derivatives

CompoundAChE IC50 (μM)BuChE IC50 (μM)Remarks
Compound 13.337.86Moderate inhibition
Compound 20.268Not reportedPotent AChE inhibitor
Compound 3Not reported5.00Selective for BuChE

Recent studies suggest that the mechanism of action for this compound involves interaction with the active sites of AChE and BuChE. Molecular docking studies indicate that specific functional groups within the compound facilitate binding to these enzymes, thereby inhibiting their activity.

Molecular Modeling Insights

  • The benzyl moiety appears to interact with the catalytic anionic site of AChE.
  • The oxirane ring may enhance lipophilicity, allowing better penetration into biological membranes and interaction with target enzymes .

Case Studies and Research Findings

  • In vitro Studies: Various derivatives of this compound have been tested for their enzyme inhibitory activities using Ellman’s assay, which measures the release of thiocholine upon substrate hydrolysis.
  • Neuroprotective Effects: Some studies have indicated that certain derivatives not only inhibit cholinesterases but also exhibit neuroprotective properties against amyloid-beta toxicity, suggesting a dual mechanism that could be beneficial in Alzheimer's treatment .

Properties

IUPAC Name

N-benzyl-N-(oxiran-2-ylmethyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-2-13(9-12-10-14-12)8-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAAOLBTXWUVDPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CO1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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